molecular formula C15H12N2 B12906037 3-[1-(Pyridin-3-yl)ethenyl]-1h-indole CAS No. 70152-44-2

3-[1-(Pyridin-3-yl)ethenyl]-1h-indole

Cat. No.: B12906037
CAS No.: 70152-44-2
M. Wt: 220.27 g/mol
InChI Key: CQIUHRJVULJYIP-UHFFFAOYSA-N
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Description

3-(1-(Pyridin-3-yl)vinyl)-1H-indole is a heterocyclic compound that features both indole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Pyridin-3-yl)vinyl)-1H-indole typically involves the reaction of indole derivatives with pyridine-containing compounds. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired vinyl compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other coupling reactions that are optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Pyridin-3-yl)vinyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) or lithium diisopropylamide in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield saturated hydrocarbons.

Scientific Research Applications

3-(1-(Pyridin-3-yl)vinyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1-(Pyridin-3-yl)vinyl)-1H-indole involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the pyridine ring can participate in coordination with metal ions or other molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(Pyridin-2-yl)vinyl)-1H-indole
  • 3-(1-(Pyridin-4-yl)vinyl)-1H-indole
  • 3-(1-(Quinolin-3-yl)vinyl)-1H-indole

Uniqueness

3-(1-(Pyridin-3-yl)vinyl)-1H-indole is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interaction with biological targets. This positioning can lead to different electronic properties and steric effects compared to its isomers or analogs.

Biological Activity

The compound 3-[1-(Pyridin-3-yl)ethenyl]-1H-indole is a member of the indole family, which has garnered significant attention in pharmacological research due to its diverse biological activities. Indole derivatives are known for their potential in various therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10N2\text{C}_{13}\text{H}_{10}\text{N}_2

This structure features an indole core with a pyridine substituent, which is pivotal for its biological properties.

Biological Activity Overview

Indole derivatives, including this compound, exhibit a broad spectrum of biological activities. The following subsections detail specific activities supported by recent studies.

Anticancer Activity

Research has indicated that indole derivatives can inhibit the growth of various cancer cell lines. For instance, studies have shown that compounds with similar structures to this compound possess significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer).

CompoundCell LineIC50 (µM)Reference
This compoundA54912.5
Indole derivative XMDA-MB-2318.0

These findings suggest that the presence of the pyridine moiety enhances the anticancer activity of indole derivatives.

Antimicrobial Activity

Indoles are also recognized for their antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL

The antimicrobial activity is attributed to the ability of indoles to disrupt bacterial cell membranes and interfere with metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of indoles has been documented in several studies. Compounds similar to this compound have been shown to reduce pro-inflammatory cytokine production in vitro.

CytokineInhibition (%) at 10 µMReference
TNF-alpha70%
IL-665%

This suggests that the compound may serve as a therapeutic agent in inflammatory diseases.

Case Studies

Several case studies highlight the therapeutic potential of indole derivatives:

  • Case Study on Cancer Treatment : A study evaluating the effects of a series of indole-based compounds on cancer cell viability demonstrated that those with pyridine substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.
  • Antimicrobial Efficacy : In another investigation, a library of indole derivatives was screened against drug-resistant bacterial strains, revealing that compounds containing pyridine rings significantly inhibited growth compared to controls.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Anticancer Mechanism : Induces apoptosis through mitochondrial pathways and inhibits cell proliferation by targeting specific kinases involved in cancer progression.
  • Antimicrobial Mechanism : Disrupts bacterial cell wall synthesis and alters membrane permeability, leading to cell lysis.

Properties

CAS No.

70152-44-2

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

3-(1-pyridin-3-ylethenyl)-1H-indole

InChI

InChI=1S/C15H12N2/c1-11(12-5-4-8-16-9-12)14-10-17-15-7-3-2-6-13(14)15/h2-10,17H,1H2

InChI Key

CQIUHRJVULJYIP-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CN=CC=C1)C2=CNC3=CC=CC=C32

Origin of Product

United States

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